2-{[1,1'-biphenyl]-4-yloxy}-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one
CAS No.: 2319855-80-4
Cat. No.: VC7023442
Molecular Formula: C19H18F3NO3
Molecular Weight: 365.352
* For research use only. Not for human or veterinary use.
![2-{[1,1'-biphenyl]-4-yloxy}-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one - 2319855-80-4](/images/structure/VC7023442.png)
Specification
CAS No. | 2319855-80-4 |
---|---|
Molecular Formula | C19H18F3NO3 |
Molecular Weight | 365.352 |
IUPAC Name | 2-(4-phenylphenoxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone |
Standard InChI | InChI=1S/C19H18F3NO3/c20-19(21,22)13-26-17-10-23(11-17)18(24)12-25-16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17H,10-13H2 |
Standard InChI Key | DVEGKGVWQRBPNP-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OCC(F)(F)F |
Introduction
Structural Elucidation and Nomenclature
IUPAC Name Breakdown
The systematic name 2-{[1,1'-biphenyl]-4-yloxy}-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one delineates three key components:
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Biphenyl ether backbone: A 1,1'-biphenyl group (two benzene rings connected by a single bond) with an oxygen atom at the 4-position of one ring .
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Ethanone linker: A ketone group (-CO-) bonded to the biphenyl ether via an ethoxy bridge.
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Azetidine substituent: A four-membered nitrogen-containing ring (azetidine) substituted at the 3-position with a 2,2,2-trifluoroethoxy group (-OCH2CF3).
The stereochemistry of the azetidine ring and biphenyl system remains unspecified in the name, suggesting the compound is either racemic or studied as a mixture of conformers.
Comparative Structural Analysis
Structurally related compounds from PubChem provide benchmarks:
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Biphenyl-4-yloxy ethanones: 2-(Biphenyl-4-yloxy)-1-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]ethanone (PubChem CID 2911244) shares the biphenyl ether-ethanone framework but incorporates a piperazine-piperidine system instead of azetidine.
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Fluorinated biphenyl ketones: 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one (PubChem CID 104542) demonstrates the stability of biphenyl ketones under fluorination, a property relevant to the trifluoroethoxy group in the target compound.
Synthetic Pathways and Reactivity
Retrosynthetic Strategy
The molecule can be dissected into three synthons:
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Biphenyl-4-ol: Prepared via Suzuki-Miyaura coupling of 4-bromophenol with phenylboronic acid .
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2-Chloro-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one: Synthesized by reacting azetidine with chloroacetyl chloride, followed by O-alkylation with trifluoroethanol.
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Etherification: Coupling the biphenyl-4-ol with the chloroethanone intermediate under basic conditions (e.g., K2CO3 in DMF).
Key Reaction Considerations
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Azetidine functionalization: The nucleophilic nitrogen in azetidine readily undergoes alkylation with trifluoroethyl bromide in the presence of a base like NaH, yielding 3-(2,2,2-trifluoroethoxy)azetidine .
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Friedel-Crafts acylation: While biphenyl systems are less reactive than single aromatic rings, electron-donating groups (e.g., -O-) activate the ring for electrophilic substitution .
Physicochemical Properties
Calculated Molecular Properties
Spectroscopic Signatures
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